Inostamycin B
Description
Structure
2D Structure
Properties
Molecular Formula |
C37H66O11 |
|---|---|
Molecular Weight |
686.9 g/mol |
IUPAC Name |
2-[5-ethyl-6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C37H66O11/c1-12-16-27(38)35(15-4)18-20(6)37(45,48-35)34(11)17-19(5)31(46-34)25(13-2)29(40)21(7)28(39)22(8)32-26(14-3)30(41)23(9)36(44,47-32)24(10)33(42)43/h19-28,30-32,38-39,41,44-45H,12-18H2,1-11H3,(H,42,43) |
InChI Key |
FDZNXTGCMDKIGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(C)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O |
Synonyms |
inostamycin B |
Origin of Product |
United States |
Discovery, Isolation, and Elucidation of Inostamycin B
Historical Account of Inostamycin (B1212817) B Isolation
The initial discovery of the inostamycin family of compounds occurred in 1990 with the isolation of Inostamycin, later designated as Inostamycin A. researchgate.netsalinomycin.pl This was followed by the identification of its analogs, Inostamycin B and C, in 1994. windows.net The discovery was the result of a screening program aimed at identifying inhibitors of phosphatidylinositol turnover, a key signaling pathway in cells. researchgate.netresearchgate.net
Microbial Source Organisms and Fermentation Contexts
This compound is a secondary metabolite produced by the fermentation of a bacterial strain.
Producing Organism: Streptomyces sp. MH816-AF15 is the microbial source of this compound. researchgate.netwindows.netnih.gov Streptomyces is a genus of Gram-positive bacteria well-known for its prolific production of a wide array of bioactive compounds, including many clinically important antibiotics. nih.gov
Fermentation: The production of this compound is achieved through large-scale fermentation of the Streptomyces sp. MH816-AF15 strain. researchgate.net Industrial fermentation processes are optimized to maximize the yield of the desired natural product. nih.gov
Methodological Approaches for Initial Isolation from Culture Broths
The isolation of this compound from the complex fermentation broth involves a multi-step purification process.
Extraction: The first step typically involves the extraction of the active principle from the culture broth using an organic solvent, such as ethyl acetate. researchgate.netresearchgate.net
Chromatography: The crude extract is then subjected to various chromatographic techniques to separate this compound from other metabolites. These methods include:
Column Chromatography: Often using silica (B1680970) gel as the stationary phase. nih.gov
Centrifugal Partition Chromatography: A liquid-liquid chromatography technique that separates compounds based on their partition coefficients. researchgate.netresearchgate.net
Preparative Reverse-Phase High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages of purification to obtain the pure compound. nih.gov
Crystallization: In some cases, the purified compound can be crystallized, which not only provides a highly pure sample but also allows for structural analysis by X-ray crystallography. researchgate.net
Advanced Spectroscopic and Analytical Techniques in Structural Determination
The precise molecular structure of this compound was determined using a combination of sophisticated spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in elucidating the complex structure of the inostamycin family. numberanalytics.commdpi.com NMR provides detailed information about the carbon-hydrogen framework of a molecule. numberanalytics.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques were employed to piece together the connectivity of the atoms and establish the relative stereochemistry of the molecule. numberanalytics.com
Mass spectrometry (MS) was crucial for determining the molecular weight and elemental composition of this compound. nih.govvanderbilt.edu High-resolution mass spectrometry provides a very accurate mass measurement, which helps in confirming the molecular formula. dovepress.comspandidos-publications.com Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule, providing further structural information by analyzing the masses of the resulting fragments. dovepress.comnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C37H66O11 | nih.gov |
| Molecular Weight | 687.01 | nih.gov |
While NMR and X-ray crystallography can often determine the relative stereochemistry, establishing the absolute configuration of a chiral molecule like this compound often requires chiroptical methods. These techniques measure the differential interaction of the molecule with left and right circularly polarized light. While specific data on the use of chiroptical methods for this compound is not detailed in the provided context, it is a standard approach for complex natural products. The initial structural assignment of the parent compound, Inostamycin, was later confirmed and in one instance corrected through X-ray analysis of its sodium salt, which revealed the relative stereochemistry. researchgate.net
Biosynthetic Pathways of Inostamycin B
Proposed Biosynthetic Precursors and Building Blocks
The backbone of polyether compounds like Inostamycin (B1212817) B is assembled from simple carboxylic acid-derived building blocks. Isotopic labeling studies conducted on the inostamycin family have provided direct insight into the specific precursors utilized. Research indicates that the carbon skeleton of inostamycin is constructed from a combination of propionate (B1217596) and butyrate (B1204436) units. psu.edu Specifically, the biosynthesis incorporates six propionate units and five butyrate units. psu.edu These precursors are first activated to their coenzyme A (CoA) thioester forms (e.g., propionyl-CoA and butyryl-CoA) before being loaded onto the PKS machinery.
Table 1: Proposed Biosynthetic Building Blocks for the Inostamycin Polyketide Chain. psu.edu
Enzymatic Machinery Involved in Inostamycin B Biosynthesis
The conversion of simple precursors into the complex structure of this compound requires a suite of specialized enzymes. This machinery can be broadly divided into two main categories: the polyketide synthase that assembles the initial backbone and the post-PKS enzymes that tailor this backbone into the final product.
The biosynthesis of polyether antibiotics is catalyzed by large, modular Type I polyketide synthases (PKSs). softbeam.netresearchgate.net These PKS systems function as enzymatic assembly lines, where the growing polyketide chain is passed from one module to the next. Each module is responsible for one cycle of chain elongation and contains several catalytic domains that select, load, and condense the carboxylic acid building blocks. researchgate.netnih.gov
The minimal domains required in each elongation module are the Acyltransferase (AT) domain, which selects the incoming extender unit (e.g., methylmalonyl-CoA derived from propionyl-CoA), the Ketosynthase (KS) domain, which catalyzes the carbon-carbon bond formation, and the Acyl Carrier Protein (ACP) domain, which holds the growing polyketide chain. Optional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may also be present to modify the β-keto group formed during each condensation, leading to the diverse stereochemistry found in the final molecule. The specific sequence and combination of these domains within the PKS modules dictate the final structure of the linear polyketide precursor to this compound.
After the linear polyketide chain is assembled by the PKS, it undergoes a series of crucial tailoring reactions to form the characteristic fused ether rings of this compound. This process is a hallmark of polyether biosynthesis. acs.org The key transformation is a cascade of oxidative cyclizations. This is thought to be initiated by one or more dedicated epoxidase enzymes, which introduce epoxide rings at specific locations along the polyketide chain. These epoxides are then opened by epoxide hydrolase enzymes in a regio- and stereospecific manner to form the tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings. acs.org
In addition to the cyclization cascade, other tailoring enzymes are likely involved to complete the synthesis of this compound. These can include:
Oxidoreductases: These enzymes, such as hydroxylases or dehydrogenases, introduce or modify hydroxyl and ketone groups.
Methyltransferases: These enzymes would be responsible for adding any methyl groups not derived directly from propionate precursors.
Thioesterase (TE): A terminal thioesterase domain is required to hydrolyze the finished polyketide chain from the PKS machinery, a critical step for releasing the molecule. acs.org
Table 2: Proposed Enzymatic Machinery for this compound Biosynthesis. acs.orgnih.gov
Genetic Loci and Gene Clusters Associated with Inostamycin Biosynthesis
In Streptomyces, the genes encoding the enzymes for a specific secondary metabolite are typically clustered together on the chromosome in a biosynthetic gene cluster (BGC). mdpi.comjmicrobiol.or.kr This co-localization facilitates the coordinated regulation of the pathway. The BGC for this compound is expected to be located in the genome of the producing organism, Streptomyces sp. MH816-AF15. funakoshi.co.jp
While the specific BGC for inostamycin has not been published, analysis of BGCs for other complex polyethers like meridamycin (B1247513) and nanchangmycin (B609417) provides a clear model for its expected architecture. acs.orgnih.gov The inostamycin BGC would be very large, likely over 100 kilobases, and would contain:
PKS Genes: Several large open reading frames (ORFs) encoding the modular Type I PKS proteins.
Post-PKS Modification Genes: Genes for the epoxidases, epoxide hydrolases, and other tailoring enzymes.
Regulatory Genes: Genes encoding transcriptional regulators (e.g., of the TetR or LAL families) that control the expression of the BGC.
Resistance and Transport Genes: Genes encoding proteins that confer resistance to the antibiotic for the producing organism and transport the molecule out of the cell.
Genome mining of Streptomyces species continues to reveal a vast number of uncharacterized BGCs, and it is likely that the inostamycin cluster resides within one such region in its producer. mdpi.commdpi.com
Investigating Biosynthetic Gene Expression and Regulation
The production of secondary metabolites like this compound is tightly regulated in Streptomyces. Expression of the biosynthetic genes is often triggered by specific nutritional or environmental cues, and it is typically initiated as the bacterial colony enters the stationary phase of growth. jmicrobiol.or.kr
The regulation of the inostamycin BGC is likely controlled by a combination of pathway-specific and global regulators.
Pathway-Specific Regulators: The BGC itself is expected to contain one or more genes for transcriptional activators or repressors. These regulators bind to specific sites in the promoter regions of the biosynthetic genes to turn them on or off.
Global Regulators: Broad-domain regulatory networks in Streptomyces that respond to signals like nutrient limitation (e.g., phosphate (B84403) or nitrogen starvation) or other forms of cellular stress also play a critical role in controlling the onset of secondary metabolism.
Systematic inactivation of potential regulatory genes within the BGC is a standard method to investigate their function and understand how the expression of the pathway is controlled. jmicrobiol.or.krmdpi.com
Chemoenzymatic Approaches to Biosynthesis Studies
Chemoenzymatic synthesis is a powerful tool used to investigate and manipulate biosynthetic pathways like that of this compound. researchgate.net This approach combines chemical synthesis with biological catalysis. For example, researchers can chemically synthesize modified or labeled precursors or pathway intermediates and feed them to cultures of the producing organism or to purified enzymes. nih.gov
While specific chemoenzymatic studies on this compound biosynthesis are not yet available in the literature, this approach could be used to:
Confirm Precursors: Feeding isotopically labeled, chemically synthesized precursors to Streptomyces sp. MH816-AF15 would definitively confirm the building blocks of the molecule.
Elucidate Enzyme Function: Synthetic intermediates can be tested as substrates for individual, purified tailoring enzymes from the BGC to confirm their specific roles (e.g., which hydroxylase acts at which position).
Generate Novel Analogs: By feeding synthetic, "unnatural" precursors to a mutant strain blocked in the early stages of biosynthesis, it is possible to generate novel inostamycin derivatives with potentially altered biological activities. This technique, known as mutasynthesis, is a cornerstone of combinatorial biosynthesis. researchgate.net
Total Synthesis Strategies and Methodologies for Inostamycin B
Retrosynthetic Analysis of the Inostamycin (B1212817) B Skeleton
The retrosynthetic analysis of Inostamycin B reveals a formidable challenge characterized by a dense array of stereocenters, including multiple quaternary carbons, and a unique polyether ring system. nih.govresearchgate.net A common strategy involves disconnecting the molecule at key flexible linkages, such as ester or aldol (B89426) connections, to break it down into more manageable, smaller fragments.
A primary disconnection is often made at the ester linkage, separating the complex polyketide backbone from the polyether-containing side chain. Further retrosynthetic analysis of the polyketide portion typically involves aldol-type disconnections to simplify the stereochemically rich carbon chain into smaller, more synthetically accessible building blocks. nih.govresearchgate.net For instance, the first total synthesis of the related Inostamycin A utilized this approach, breaking the molecule down into two major fragments, an aldehyde and a ketone, which were then coupled in the final stages of the synthesis. nih.govresearchgate.net
The polyether domain, with its embedded tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings, presents its own set of challenges. Retrosynthetic strategies for this section often involve ring-opening of the cyclic ethers to reveal acyclic precursors that can be constructed with a high degree of stereocontrol.
Key Stereoselective Transformations in this compound Synthesis
The synthesis of this compound is a testament to the power of modern stereoselective transformations. The precise control of stereochemistry at numerous chiral centers is paramount to achieving the correct final structure.
Asymmetric Construction of Polyether Ring Systems
The construction of the polyether portion of this compound, which contains multiple stereocenters within its cyclic ether framework, requires sophisticated asymmetric strategies. While specific details on the synthesis of this compound's polyether rings are not extensively documented in the provided search results, general strategies for polyether synthesis are well-established and likely applicable. These often involve:
Asymmetric epoxidation and subsequent ring-opening: Sharpless asymmetric epoxidation of allylic alcohols can create chiral epoxides, which can then be opened by nucleophiles to set key stereocenters.
Intramolecular cyclization reactions: Stereocontrolled cyclization of acyclic precursors containing appropriately positioned hydroxyl and leaving groups is a common method for forming tetrahydropyran and tetrahydrofuran rings. acs.org
Prins cyclization: This reaction can be used to construct tetrahydropyran rings with a high degree of stereocontrol.
Strategic Enantioselective Carbon-Carbon Bond Formations
The creation of the numerous carbon-carbon bonds in this compound with the correct stereochemistry is a central challenge. Several key enantioselective reactions are employed:
Asymmetric Aldol Reactions: This is arguably one of the most critical transformations in the synthesis of polyketide natural products like this compound. nih.govresearchgate.net Boron-mediated aldol reactions, often using chiral auxiliaries or chiral ligands, are frequently used to control the stereochemistry of the newly formed carbon-carbon bond and the adjacent hydroxyl group. researchgate.netresearchgate.net For example, the synthesis of Inostamycin A relied on asymmetric aldol reactions to construct key fragments with remarkable anti-stereoselectivity. nih.govresearchgate.net
Asymmetric Allylation and Crotylation: These reactions are used to install stereocenters bearing allyl or crotyl groups. The use of chiral reagents, such as Brown's chiral crotylboronates, allows for the highly enantioselective and diastereoselective formation of homoallylic alcohols. acs.org
Reductive Aldol and Claisen Rearrangements: Rhodium-catalyzed reductive aldol reactions and stereoselective reductive Claisen rearrangements have been utilized in the synthesis of fragments of the Inostamycin family. acs.org These methods provide access to key alkene and vinyl iodide synthons with high stereocontrol. acs.org
| Transformation | Reagents/Catalysts | Purpose |
| Asymmetric Aldol Reaction | Boron enolates, chiral auxiliaries. researchgate.netresearchgate.net | Stereoselective C-C bond formation, creation of β-hydroxy carbonyl units. researchgate.net |
| Asymmetric Allylation/Crotylation | Chiral crotylboronates. acs.org | Installation of stereogenic centers with allyl/crotyl groups. acs.org |
| Reductive Aldol/Claisen | Rhodium catalysts. acs.org | Formation of alkene and vinyl iodide synthons. acs.org |
Synthesis of Complex Fragments and Their Coupling Strategies
The convergent nature of most this compound synthetic routes necessitates the efficient synthesis of complex fragments and robust methods for their coupling.
Elaboration of Polyketide Chains and Stereocenters
The polyketide backbone of this compound is a long carbon chain adorned with multiple stereocenters. Its construction relies on an iterative process of stereoselective bond formations. nih.gov The general approach involves:
Starting with a chiral building block: The synthesis often begins with a small, enantiomerically pure molecule that sets the absolute stereochemistry for a portion of the chain.
Iterative chain extension: The chain is then extended step-by-step using stereoselective reactions like aldol additions, allylations, and reductions. researchgate.net
Control of stereochemistry: The stereochemical outcome of each reaction is carefully controlled through the use of chiral reagents, catalysts, or substrate control. For example, the installation of the two quaternary carbons at C16 and C20 in a key ketone fragment of Inostamycin A was achieved with high stereocontrol through the addition of organometallic reagents. nih.gov The use of lanthanide salts like LaCl3 was found to be critical for high efficiency in these coupling reactions. nih.gov
The synthesis of the C11-C24 fragment of Inostamycin A highlights the complexity involved, utilizing a diastereoselective desymmetrization for the quaternary carbons, a crotylation for C17 and C18, an aldol condensation for C12 and C13, and an allylation for C21. researchgate.net
Formation of Key Linkages and Functional Groups
The assembly of the complex polyketide architecture of this compound and its congeners relies on a series of highly controlled and stereoselective chemical reactions to form its characteristic carbon-carbon bonds and install numerous stereogenic centers. Research, primarily focused on the total synthesis of Inostamycin A, has illuminated the key strategies that are directly applicable to the synthesis of this compound due to their structural homology. researchgate.netnih.govnih.gov
A convergent approach is central to these syntheses, where large, complex fragments of the molecule are prepared independently and then joined together in the later stages. dgist.ac.kr Aldol reactions are a cornerstone of this strategy, providing a powerful method for coupling major fragments and constructing the complete carbon skeleton. nih.gov For instance, the total synthesis of Inostamycin A utilized a remarkably efficient and anti-selective aldol condensation to unite two advanced intermediates, an aldehyde and a ketone, thereby forming a crucial C-C bond and setting the relative stereochemistry of adjacent centers. researchgate.netnih.govdgist.ac.kr
The creation of the molecule's numerous stereocenters, including challenging quaternary carbons, requires a sophisticated application of asymmetric reactions. Key methodologies employed include:
Asymmetric Aldol Reactions: Substrate-controlled, boron-mediated aldol reactions have been instrumental in establishing the absolute stereochemistry of various subunits. researchgate.net
Catalytic Reductive Aldol Reactions: An asymmetric Rhodium-catalyzed reductive aldol reaction has been a key step in strategies developed for the C10–C24 ketone fragment of the inostamycin family. nih.govacs.org This reaction forms a C-C bond while simultaneously reducing a ketone, offering high levels of control.
Addition Reactions for Quaternary Centers: The two quaternary carbons at C16 and C20 in Inostamycin A were constructed in a highly stereocontrolled manner using addition reactions. nih.govresearchgate.net The success of these additions was critically dependent on the use of Lanthanum(III) chloride (LaCl3) for the transmetallation of organolithium or Grignard reagents, which ensured high coupling efficiency. researchgate.netnih.gov
Reductive Claisen Rearrangement: A stereoselective Rh-catalyzed reductive Claisen rearrangement was employed to form key alkene and vinyl iodide synthons, which are versatile intermediates for further coupling reactions. nih.govacs.org
The table below summarizes some of the pivotal reactions used in the synthesis of the inostamycin backbone.
| Reaction Type | Reagents/Catalysts | Purpose in Synthesis | Reference |
| Aldol Condensation | Lithium enolate, Aldehyde fragment | Coupling of major fragments to form the complete carbon skeleton. | nih.gov, dgist.ac.kr |
| Asymmetric Addition | Organometallic reagents, LaCl3 | Stereocontrolled formation of quaternary carbon centers (e.g., C16, C20). | researchgate.net, nih.gov |
| Rh-Catalyzed Reductive Aldol | Rh-catalyst, Silane reductant | Asymmetric formation of C-C bonds and hydroxyl groups. | acs.org, nih.gov |
| Rh-Catalyzed Reductive Claisen | Rh-catalyst | Stereoselective formation of alkene and vinyl iodide intermediates. | acs.org, nih.gov |
| Crotylation / Allylation | Chiral reagents | Installation of specific stereogenic centers (e.g., C17, C18, C21). | researchgate.net |
Development of Novel Synthetic Methodologies Inspired by this compound
The intricate and densely functionalized structure of the inostamycin family has served as a significant driver for the development and application of novel synthetic methodologies. bc.edu The challenge of assembling such complex natural products provides a rigorous testing ground for the limits of existing chemical reactions and spurs innovation in creating more efficient and selective tools for organic synthesis. bc.edunih.gov
One of the most notable strategic innovations highlighted by synthetic studies toward the inostamycins is the application of a tandem reductive aldol/reductive Claisen reaction sequence. nih.govacs.org Developed by the Morken research group, this approach to the C10–C24 ketone fragment showcases the power of rhodium catalysis to achieve multiple transformations with high stereocontrol. nih.govnih.gov This strategy streamlines the synthesis by creating complex synthons (alkenes and vinyl iodides) that are primed for subsequent coupling reactions. acs.org
Furthermore, the pursuit of inostamycin has underscored the importance of catalytic, enantioselective reactions in modern organic synthesis. bc.edu The successful construction of the molecule is not merely an academic exercise but a demonstration of the practical utility of newly developed catalytic systems. The challenges encountered, such as controlling stereochemistry across more than a dozen centers and constructing sterically hindered quaternary carbons, have pushed chemists to refine and adapt powerful reactions, including:
Rhodium-Catalyzed Hydrogenation: While not directly a bond-forming reaction in this context, related rhodium-catalyzed reductive couplings mediated by hydrogen have emerged as a major area of research, with applications in aldol-type additions inspired by challenges in polyketide synthesis. nih.gov
Palladium-Catalyzed Cross-Coupling: The vinyl iodide functionalities installed via the reductive Claisen rearrangement are designed for use in powerful C-C bond-forming reactions like Stille or Suzuki couplings, which are mainstays in the synthesis of complex molecules. researchgate.net
The synthetic efforts toward inostamycin and its analogues serve as a powerful illustration of how the architectural complexity of a natural product can directly inspire the invention and refinement of chemical methodology, leading to tools with broad applicability beyond the initial target. bc.edutku.edu.tw
Comparative Analysis of Different Synthetic Routes to this compound Analogues
A comparison of the primary strategies employed for the inostamycin family reveals different philosophical approaches to assembling the complex target.
| Synthetic Strategy | Key Features | Advantages | Potential Challenges | Reference |
| Convergent Aldol-Based Route (Kang et al.) | Late-stage coupling of two large, highly functionalized fragments (aldehyde and ketone) via an aldol condensation. | Highly convergent, leading to a potentially shorter overall synthesis in terms of the longest linear sequence. Efficient formation of the full carbon skeleton. | Requires the successful, high-yield synthesis of two very complex fragments before the key coupling step. | nih.gov, dgist.ac.kr |
| Catalytic Fragment Synthesis (Morken et al.) | Focus on building key fragments (e.g., C10-C24) using novel, catalytic methods like the reductive aldol/reductive Claisen sequence. | Highlights the utility of new catalytic reactions. Modular approach allows for the synthesis of fragments that could be used for various analogues. | May be less convergent if fragments are assembled in a more linear fashion. Overall efficiency depends heavily on the performance of the catalytic steps. | acs.org, nih.gov |
| Analogue-Focused Routes (General Principle) | Strategies are designed for flexibility, allowing for the substitution of building blocks to create a variety of analogues. | Enables systematic exploration of structure-activity relationships (SAR). Can lead to the discovery of compounds with improved properties. | May sacrifice overall yield for the sake of flexibility. Each new analogue may require specific optimization. | researchgate.net |
The convergent synthesis of Inostamycin A by Kang and co-workers stands as a benchmark of efficiency, achieving the total synthesis through a powerful, late-stage aldol coupling. nih.govdgist.ac.kr This approach is highly effective if the synthesis of the precursor fragments is robust. In contrast, the fragment-based approach by Morken and Fuller, while not a complete total synthesis, pioneers a different strategy for bond construction that relies on cutting-edge catalysis. nih.gov
Molecular and Cellular Mechanisms of Action of Inostamycin B
Modulation of Phosphatidylinositol Turnover
A primary and well-documented mechanism of Inostamycin (B1212817) B is its interference with the metabolism of phosphatidylinositol (PtdIns), a crucial phospholipid involved in a multitude of cellular signaling cascades.
Inostamycin B is a novel and specific inhibitor of the enzyme CDP-diacylglycerol:inositol (B14025) transferase. nih.gov This enzyme catalyzes a key step in the de novo synthesis of phosphatidylinositol. Research has demonstrated that this compound directly inhibits the activity of this enzyme in the cell membrane of A431 cells with a half-maximal inhibitory concentration (IC50) of approximately 0.02 µg/mL in vitro. nih.gov In cultured A431 cells stimulated with epidermal growth factor (EGF), this compound was shown to inhibit the incorporation of radiolabeled inositol and phosphate (B84403) into phosphatidylinositol with an IC50 of 0.5 µg/mL. nih.gov The specificity of this action is highlighted by the finding that this compound does not inhibit other related enzymes such as tyrosine kinase, PtdIns phospholipase C, or PtdIns kinase, indicating that its effect on PtdIns turnover is a direct result of inhibiting CDP-DG:inositol transferase. nih.gov
| Target Enzyme | Cell/System | IC50 |
| CDP-DG:inositol transferase | A431 cell membrane (in vitro) | ~0.02 µg/mL |
| PtdIns Synthesis | EGF-stimulated A431 cells | 0.5 µg/mL |
By inhibiting the synthesis of phosphatidylinositol, this compound effectively reduces the cellular pool of this critical lipid. Phosphatidylinositol is the precursor for a variety of phosphoinositides, including phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), which are fundamental to cellular signaling. nih.govnih.gov The disruption of PtdIns synthesis consequently impairs signaling pathways that rely on these downstream metabolites.
For instance, PI(4,5)P2 is a substrate for phospholipase C (PLC), which cleaves it to generate the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). cusabio.com These messengers are vital for activating protein kinase C (PKC) and mobilizing intracellular calcium, respectively. nih.govyoutube.com
A practical consequence of this inhibition has been observed in cancer cell biology. In the HSC-4 tongue carcinoma cell line, this compound suppressed EGF-induced cellular invasion. nih.gov This anti-invasive effect was linked to the reduction of matrix metalloproteinase-2 (MMP-2) and MMP-9 production and a decrease in cell motility. nih.gov These effects are consistent with the disruption of signaling pathways that control actin cytoskeletal reorganization and gene expression, which are dependent on a healthy flux of inositol phospholipid metabolism. nih.gov
Effects on Intracellular Ion Homeostasis (e.g., Calcium Flux)
The inhibition of phosphatidylinositol turnover by this compound has direct implications for intracellular ion homeostasis, particularly calcium (Ca²⁺) signaling. The phosphatidylinositol signaling pathway is a primary mechanism for regulating intracellular Ca²⁺ levels. cusabio.com As described, the pathway generates the second messenger IP3, which binds to specific receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. cusabio.comyoutube.com
By limiting the synthesis of PtdIns, the ultimate precursor to IP3, this compound can attenuate agonist-induced intracellular Ca²⁺ release. nih.govcusabio.com While direct measurement of this compound-induced calcium flux is not extensively detailed, the known mechanism of inhibiting the PtdIns pathway strongly implies a modulatory effect on Ca²⁺ signaling. This is supported by studies where the downstream effects of this compound on cancer cell motility and enzyme production were influenced by a cytoplasmic calcium chelator, indicating that these processes are indeed calcium-dependent. nih.gov
Interactions with Membrane Components and Transporters
This compound also interacts directly with lipid components of the plasma membrane, which in turn affects the function of membrane-embedded transport proteins.
Studies have revealed that this compound interacts specifically with phosphatidylethanolamine (B1630911) (PE), a major component of biological membranes. nih.govwikipedia.org Phosphatidylethanolamine plays roles in maintaining membrane structure and function, including acting as a chaperone for membrane proteins to ensure their correct folding and activity. wikipedia.org The targeted binding of this compound to PE is a critical aspect of its mechanism for modulating membrane-associated functions. nih.gov
A significant consequence of this compound's interaction with the cell membrane is its potent inhibition of P-glycoprotein (P-gp). nih.gov P-gp is an ATP-dependent efflux pump that transports a wide range of substances out of the cell, and its overexpression is a primary cause of multidrug resistance (MDR) in cancer cells. youtube.com
The proposed mechanism suggests that this compound inhibits P-gp irreversibly by first binding to the plasma membrane through its specific interaction with phosphatidylethanolamine. nih.gov This membrane anchoring facilitates the inhibition of P-gp function. Experimental evidence shows that preincubation of multidrug-resistant KB-C4 cells with this compound led to an increased accumulation of the P-gp substrate vinblastine (B1199706) for as long as 48 hours. nih.gov Furthermore, this compound was shown to inhibit the binding of azidopine (B1666438), a photoaffinity label for P-gp, to the transporter even after the membranes were washed, supporting the irreversible nature of its action. nih.gov
| Cell Line | Effect of this compound | Duration of Effect |
| Multidrug-resistant KB-C4 | Increased accumulation of [3H]vinblastine | Up to 48 hours |
| KB plasma membranes | Irreversible binding | Not Applicable |
| KB plasma membranes | Inhibition of azidopine binding to P-glycoprotein | Persistent after washing |
Regulation of Cell Cycle Progression
This compound exerts significant influence over the cell cycle, primarily by halting its progression at the G1/S checkpoint. This regulatory action is crucial to its mechanism and is achieved through the modulation of key cell cycle proteins.
Induction of G1/G0 Phase Arrest
Research has demonstrated that this compound is an effective inducer of cell cycle arrest at the G1 phase. nih.gov In studies involving human small cell lung carcinoma Ms-1 cells, treatment with low concentrations of this compound resulted in an accumulation of cells in the G1 phase of the cell cycle. nih.gov This indicates that the compound prevents cells from transitioning into the S phase, where DNA replication occurs, effectively pausing proliferation. nih.gov This G1 arrest has been observed in different cell types, highlighting a consistent mechanism of action for this compound. nih.gov
Molecular Determinants of Cell Cycle Checkpoint Engagement
The arrest of the cell cycle in the G1 phase by this compound is orchestrated by specific changes at the molecular level. The engagement of the G1 checkpoint is determined by the compound's ability to alter the expression of critical regulatory proteins.
Key molecular events include:
Downregulation of Cyclin D1: Treatment with this compound has been shown to decrease the expression of cyclin D1. nih.gov Cyclin D1 is a vital protein that complexes with cyclin-dependent kinases (CDKs) to drive cells through the G1 phase. Its reduction is a key factor in the induction of cell cycle arrest.
Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): this compound increases the levels of the CKIs p21WAF1 and p27KIP1. nih.gov These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes, thereby preventing the transition from G1 to S phase. nih.gov
Interestingly, the induction of G1 arrest by this compound appears to be independent of the caspase cascade, as inhibitors of caspase-3 did not affect the compound's ability to decrease cyclin D1 expression. nih.gov
Induction of Programmed Cell Death Pathways
Beyond its effects on cell cycle progression, this compound is a potent inducer of programmed cell death, or apoptosis. It employs a multi-faceted approach, activating several signaling pathways that converge to execute the cellular suicide program.
Apoptosis Induction via Caspase Activation
A central mechanism through which this compound induces apoptosis is the activation of caspases, a family of proteases that execute the final stages of cell death. nih.gov Studies have shown that higher concentrations of this compound lead to morphological changes characteristic of apoptosis and DNA fragmentation. nih.gov This process is dependent on caspase activity, specifically involving the activation of caspase-3 or caspase-3-like proteases. nih.govnih.gov The detection of the activated 17 kDa fragment of caspase-3 following treatment provides direct evidence of its role. nih.gov Furthermore, the apoptotic effects of this compound can be suppressed by chemical inhibitors of caspase-3, confirming the critical involvement of this enzyme in the death pathway. nih.gov
Upregulation of Death Receptors (e.g., DR5)
This compound can sensitize cancer cells to apoptosis induced by other agents by upregulating death receptors on the cell surface. It has been found to increase the expression of Death Receptor 5 (DR5), which is a receptor for the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.gov The combination of this compound and TRAIL results in a synergistic induction of caspase-dependent apoptosis in cancer cells. nih.gov The significance of this mechanism is highlighted by the observation that knocking down DR5 expression suppresses the enhanced apoptosis seen with the co-treatment. nih.gov By increasing the quantity of DR5 on the cell surface, this compound effectively lowers the threshold for TRAIL-induced cell death, offering a potential strategy to overcome TRAIL resistance in tumors. nih.gov
Role of Ceramide Generation in Apoptotic Signaling
A key upstream event in the apoptotic cascade initiated by this compound is the generation of the lipid second messenger, ceramide. nih.gov this compound treatment leads to an elevation of intracellular ceramide levels. nih.gov Ceramide acts as a critical signaling molecule in apoptosis. nih.gov The functional importance of ceramide in this context was demonstrated when an inhibitor of ceramide synthase, fumonisin B1, blocked this compound-induced cytochrome c release, caspase-3 activation, and ultimately, apoptosis. nih.gov This places ceramide generation as a pivotal step that links the initial action of this compound to the downstream activation of the mitochondrial apoptotic pathway and the caspase cascade. nih.gov
Data Tables
Table 1: Summary of Molecular Effects of this compound
| Pathway | Molecular Target | Effect of this compound | Functional Outcome | Reference |
|---|---|---|---|---|
| Cell Cycle Regulation | Cyclin D1 | Decrease | G1/G0 Phase Arrest | nih.gov |
| Cell Cycle Regulation | p21WAF1 | Increase | G1/G0 Phase Arrest | nih.gov |
| Cell Cycle Regulation | p27KIP1 | Increase | G1/G0 Phase Arrest | nih.gov |
| Programmed Cell Death | Caspase-3 | Activation | Apoptosis | nih.govnih.gov |
| Programmed Cell Death | Death Receptor 5 (DR5) | Upregulation | Sensitization to TRAIL-induced Apoptosis | nih.gov |
| Programmed Cell Death | Ceramide | Increased Generation | Apoptotic Signaling | nih.gov |
Impact on Cell Signaling Networks
Detailed research findings on how this compound impacts key cell signaling networks are not available. Specifically, there is no information on:
Modulation of Matrix Metalloproteinase (MMP) Expression and Activity
There is no scientific literature available that describes the effects of this compound on the expression or enzymatic activity of Matrix Metalloproteinases (MMPs).
Effects on Gene Expression Profiles and Transcriptional Regulation
Studies detailing the impact of this compound on global gene expression profiles or its role in transcriptional regulation have not been found.
Biological Activities of Inostamycin B in Preclinical Models
Antimicrobial Spectrum of Activity
Inostamycin (B1212817) B exhibits notable activity against a spectrum of microorganisms, particularly Gram-positive bacteria and certain fungi. nih.gov
Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Micrococcus luteus, Bacillus anthracis, Bacillus subtilis, Corynebacterium bovis, Mycobacterium smegmatis)
Inostamycin B has shown potent antibacterial activity against a variety of Gram-positive bacteria. nih.govresearchgate.netresearchgate.netdokumen.pub Its efficacy has been documented against species such as Staphylococcus aureus, Micrococcus luteus, Bacillus anthracis, Bacillus subtilis, Corynebacterium bovis, and Mycobacterium smegmatis. researchgate.netresearchgate.netdokumen.pub The general consensus is that the complex cell wall structure of Gram-negative bacteria renders them less susceptible to polyether ionophores like this compound. salinomycin.pl It has also been reported to have activity against methicillin-resistant Staphylococcus aureus (MRSA). funakoshi.co.jp
| Target Gram-Positive Bacteria | Observed Activity of this compound |
| Staphylococcus aureus | Active researchgate.netresearchgate.netdokumen.pub |
| Micrococcus luteus | Active researchgate.netresearchgate.netdokumen.pub |
| Bacillus anthracis | Active researchgate.netresearchgate.netdokumen.pub |
| Bacillus subtilis | Active researchgate.netresearchgate.netdokumen.pub |
| Corynebacterium bovis | Active researchgate.netresearchgate.netdokumen.pub |
| Mycobacterium smegmatis | Active researchgate.netresearchgate.netdokumen.pub |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Active funakoshi.co.jp |
Antifungal Activities
In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. nih.gov Studies have reported its effectiveness against various fungal species, contributing to its broad antimicrobial profile. nih.govfunakoshi.co.jp
Antiproliferative and Cytocidal Effects in In Vitro Cell Culture Models
This compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of and induce cell death in various cancer cell lines.
Inhibition of Cancer Cell Line Proliferation (e.g., oral squamous carcinoma cells, small cell lung carcinoma cells, Ms-1 cells, human umbilical vein endothelial cells (HUVECs))
This compound has demonstrated significant antiproliferative effects across a range of cancer cell lines. It has been shown to be active against oral squamous carcinoma cells (OSCC). salinomycin.plmedkoo.com Specifically, it has been shown to decrease the viability of YCU-T892, KCC-TC873, KB, HSC-4, and YCU-T891 oral squamous cell carcinoma cells in a concentration-dependent manner. medkoo.com In human small cell lung carcinoma Ms-1 cells, this compound induces G1 phase cell cycle arrest, leading to apoptosis. salinomycin.pl This is associated with a decrease in cyclin D1 and an increase in cyclin-dependent kinase inhibitors p21 and p27. salinomycin.pl At higher concentrations, it induces DNA fragmentation and apoptosis in these cells. salinomycin.pl Furthermore, this compound has been observed to suppress the growth of human umbilical vein endothelial cells (HUVECs), which is crucial for angiogenesis. researchgate.net This effect is attributed to its ability to abrogate the stimulatory effects of vascular endothelial growth factor (VEGF). salinomycin.plnih.gov
| Cell Line | Effect of this compound |
| Oral Squamous Carcinoma Cells (e.g., YCU-T892, KCC-TC873, KB, HSC-4, YCU-T891) | Decreased cell viability salinomycin.plmedkoo.com |
| Small Cell Lung Carcinoma Cells (Ms-1) | G1 phase arrest, apoptosis, DNA fragmentation salinomycin.pl |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Growth suppression, abrogation of VEGF stimulation salinomycin.plresearchgate.netnih.gov |
| Ms-1 cells | Inhibition of proliferation salinomycin.pl |
Assessment of Cytotoxicity in Transformed and Non-Transformed Cell Lines
The cytotoxic effects of this compound appear to be more pronounced in transformed (cancerous) cells compared to non-transformed (normal) cells. While it exhibits potent activity against various cancer cell lines, some studies suggest that certain normal cells are less sensitive to its effects. researchgate.netmedsci.org For instance, while this compound synergistically induces apoptosis with TRAIL in several cancer cell lines, this effect was not observed in Ms-1 cells. researchgate.net The selective killing of cancer cells is a desirable characteristic for potential anticancer agents, as it may lead to fewer side effects. aacrjournals.orgacs.org
Chemo-sensitization in Drug-Resistant Cellular Models
A significant aspect of this compound's preclinical profile is its ability to act as a chemo-sensitizer, particularly in drug-resistant cancer cells. It has been shown to reverse multidrug resistance (MDR) in human carcinoma KB-C4 cells by increasing the accumulation of vinblastine (B1199706), a chemotherapy drug. salinomycin.plcore.ac.uk This effect is thought to be due to the irreversible inhibition of P-glycoprotein (P-gp) function. salinomycin.pl
Furthermore, this compound enhances the cytotoxicity of paclitaxel (B517696) in human small cell lung carcinoma Ms-1 cells, reducing the required dosage to induce apoptosis. salinomycin.plnih.govnih.gov This synergistic effect appears to be specific to paclitaxel, as this compound did not enhance the cytotoxicity of other antitumor drugs like adriamycin, camptothecin, cisplatin, etoposide, methotrexate, or vinblastine in this cell line. salinomycin.plnih.govnih.gov
This compound has also been identified as a chemo-sensitizer for tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). salinomycin.plresearchgate.net It can overcome TRAIL resistance in tumor cells by upregulating the death receptor DR5 on the cell surface, thereby enhancing TRAIL-induced apoptosis. researchgate.net
| Combination Therapy | Cell Line | Observed Effect |
| This compound + Vinblastine | KB-C4 (Multidrug-Resistant) | Increased accumulation of vinblastine, reversal of MDR salinomycin.plcore.ac.uk |
| This compound + Paclitaxel | Ms-1 (Small Cell Lung Carcinoma) | Enhanced cytotoxicity of paclitaxel, increased apoptosis salinomycin.plnih.govnih.gov |
| This compound + TRAIL | HCT116, HeLa, HT29, LNCaP | Synergistic induction of apoptosis, overcomes TRAIL resistance researchgate.net |
Potentiation of Cytotoxicity of Conventional Chemotherapeutic Agents (e.g., Paclitaxel, colchicine (B1669291), cisplatin, vinblastine)
This compound has been investigated for its ability to enhance the cell-killing effects of standard chemotherapy drugs. Research has shown that inostamycin acts as a chemosensitizer for paclitaxel in the human small cell lung carcinoma cell line, Ms-1. nih.govnih.gov This potentiation allows for a reduction in the required dosage of paclitaxel to effectively induce apoptosis, or programmed cell death. nih.govnih.gov However, this synergistic effect appears to be specific to paclitaxel in this cell line, as inostamycin did not enhance the cytotoxicity of other anticancer drugs like adriamycin, camptothecin, cisplatin, etoposide, methotrexate, or vinblastine in Ms-1 cells. nih.govnih.govsalinomycin.pl
Studies have also explored the interaction of inostamycin with other agents like colchicine. While some polyether antibiotics have been shown to reverse colchicine resistance, inostamycin's direct potentiation of colchicine's cytotoxicity is less clearly defined in the available research. salinomycin.plresearchgate.netresearchgate.net One study noted that while inostamycin is a potent chemosensitizer in multidrug-resistant KB-C4 cells, a compound with a very similar structure, lysocellin, did not reverse colchicine resistance. researchgate.netresearchgate.net
Reversal of Multidrug Resistance Phenotypes in Cell Lines
A significant challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of structurally and functionally different anticancer drugs. Inostamycin has shown promise in overcoming this phenomenon. In multidrug-resistant human carcinoma KB-C4 cells, inostamycin was found to reverse resistance to vinblastine. salinomycin.plsalinomycin.pl It achieves this by increasing the accumulation of vinblastine within the resistant cells and inhibiting its active removal from the cells. salinomycin.plsalinomycin.plnih.gov This effect is attributed to the irreversible binding of inostamycin to the cell membranes, which inhibits the function of P-glycoprotein (P-gp), a key protein involved in pumping drugs out of cancer cells. salinomycin.pl The accumulation of vinblastine in MDR KB-C4 cells was observed to increase when preincubated with inostamycin. salinomycin.pl
Anti-Invasive and Anti-Migratory Effects in Cellular Models
The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of metastasis. This compound has demonstrated inhibitory effects on these processes in various cancer cell models.
Suppression of Cell Motility in Carcinoma Cell Lines
Inostamycin has been shown to suppress the cell motility of the HSC-4 tongue carcinoma cell line. salinomycin.plnih.gov This anti-migratory effect is linked to the reduced production of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), enzymes that are crucial for breaking down the extracellular matrix, a key step in cell invasion. nih.govnih.gov By inhibiting these enzymes, inostamycin hinders the ability of cancer cells to move and invade. nih.govnih.gov Similar anti-invasive properties have been noted in other head and neck cancer cell lines. nih.govresearchgate.net
Inhibition of Angiogenesis-Related Endothelial Cell Migration
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and it involves the migration of endothelial cells. Inostamycin has been found to inhibit the migration of human umbilical vein endothelial cells (HUVECs). researchgate.netnih.gov It specifically abrogates the stimulatory effect of vascular endothelial growth factor (VEGF) on endothelial cell migration. nih.govresearchgate.netresearchgate.net This inhibition of endothelial cell migration is a key component of inostamycin's anti-angiogenic properties. researchgate.netnih.gov
Anti-Angiogenic Properties in In Vitro Assays
This compound exhibits anti-angiogenic effects by directly targeting the cellular processes stimulated by key growth factors involved in blood vessel formation.
Inhibition of Vascular Endothelial Growth Factor (VEGF)-Stimulated Endothelial Cell Activities
Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. Inostamycin significantly attenuates both VEGF-induced proliferation and migration of HUVECs. nih.govresearchgate.net It achieves this by targeting specific signaling pathways within the endothelial cells. nih.govresearchgate.net Research indicates that inostamycin inhibits the activation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (p38), which are downstream targets of VEGF signaling. nih.govnih.govresearchgate.net By blocking these pathways, inostamycin effectively suppresses the growth and migratory activities of endothelial cells that are stimulated by VEGF. nih.govresearchgate.netnih.gov
Structure Activity Relationship Sar Studies of Inostamycin B and Analogues
Identification of Pharmacophoric Regions and Key Functional Groups
The fundamental pharmacophore of Inostamycin (B1212817) B lies in its classification as a carboxyl polyether ionophore. nih.gov This class of compounds is characterized by a backbone of multiple ether-containing rings and a terminal carboxylic acid group. nih.gov This structural arrangement is key to their biological function, which involves the complexation of metal cations and their transport across lipid membranes, thereby disrupting the ionic equilibrium of the cell. nih.gov
The key functional groups believed to be essential for the activity of Inostamycin B and other polyether ionophores include:
The Carboxylic Acid Group: This terminal group is critical for the ion-binding and transport mechanism. It participates in the coordination of the cation and is involved in the head-to-tail hydrogen bonding that can stabilize the cyclic conformation of the ionophore-cation complex. nih.gov
The Polyether Backbone: The oxygen atoms within the ether rings form a polar cavity that chelates the metal cation, shielding it from the nonpolar lipid environment of the cell membrane. nih.gov The specific arrangement and number of these ether rings contribute to the ion selectivity of the molecule. nih.gov
While direct studies on this compound's specific pharmacophore are not extensively detailed in publicly available research, the general principles of polyether ionophore activity provide a strong framework for identifying these critical regions.
Influence of Stereochemistry on Biological Activity
The stereochemistry of natural products is often intrinsically linked to their biological activity. For complex molecules like this compound, with numerous chiral centers along its polyether backbone, the spatial arrangement of substituents is expected to play a significant role in its ability to adopt the correct conformation for ion binding and transport.
While specific studies detailing the influence of stereochemistry on the biological activity of this compound are scarce, research on other complex natural products consistently demonstrates that even minor changes in stereochemistry can lead to a dramatic loss of activity. This is because the precise three-dimensional structure is necessary for optimal interaction with its biological target, in this case, the formation of a stable and efficient ion-cation complex.
Systematic Chemical Modifications and Their Impact on Potency and Selectivity
Currently, there is a lack of published research detailing systematic chemical modifications of this compound and the corresponding impact on its biological potency and selectivity. The synthesis of analogues would be a critical step in elucidating the SAR of this molecule. Such studies would likely involve:
Modification of the Carboxylic Acid: Esterification or amidation of the terminal carboxyl group would be expected to significantly reduce or abolish activity by preventing its participation in cation binding.
Alteration of the Polyether Backbone: Synthesis of analogues with variations in the number or size of the ether rings could provide insights into ion selectivity and the optimal conformation for transport.
Modification of Peripheral Substituents: Changes to alkyl or hydroxyl groups on the backbone could influence the molecule's lipophilicity and its interaction with the cell membrane.
Without experimental data from such analogue studies, a detailed understanding of the impact of specific modifications remains speculative.
Computational Approaches to SAR Analysis (e.g., Quantitative Structure-Activity Relationships, Molecular Docking)
There are currently no publicly available Quantitative Structure-Activity Relationship (QSAR) or molecular docking studies specifically focused on this compound. The application of these computational tools would be invaluable for a deeper understanding of its SAR.
QSAR studies could be employed if a series of this compound analogues with corresponding biological activity data were available. This would allow for the development of a mathematical model that correlates specific structural features with activity, enabling the prediction of the potency of novel analogues.
Molecular docking simulations could be used to model the interaction of this compound with a metal cation and its subsequent insertion into a model lipid bilayer. This would help to visualize the key interactions and provide a rational basis for the design of new derivatives with enhanced ionophoric properties.
The lack of such computational studies highlights a significant gap in the research surrounding this compound and represents a promising avenue for future investigation.
Chemical Modifications and Synthetic Analogues of Inostamycin B
Design Principles for Novel Inostamycin (B1212817) B Derivatives
Specific design principles for creating novel derivatives of Inostamycin B are not explicitly detailed in the current scientific literature. However, based on the study of other polyether ionophores like salinomycin, general principles for designing new analogues can be inferred. salinomycin.plsalinomycin.pl These principles often revolve around modifying the carboxylic acid group to create esters and amides. salinomycin.pl The rationale for these modifications is to alter the molecule's ion-transporting capabilities and physicochemical properties, such as lipophilicity and stability, which in turn can influence biological activity. salinomycin.pl The goal of such modifications is often to enhance potency against target cells, improve selectivity, and overcome mechanisms of drug resistance. salinomycin.pl
Synthetic Methodologies for Analogue Generation
Detailed synthetic methodologies specifically for the generation of this compound analogues are not well-documented in publicly accessible research. Synthetic efforts within the inostamycin family have primarily focused on the total synthesis of the natural products themselves, such as Inostamycin A, or key fragments. researchgate.netacs.orgnih.gov These synthetic routes often involve complex, multi-step sequences employing advanced organic chemistry techniques like asymmetric aldol (B89426) reactions and reductive Claisen rearrangements to construct the intricate carbon skeleton with its numerous stereocenters. researchgate.netnih.gov
For polyether ionophores in general, semi-synthetic modifications often start with the natural product itself. The carboxylic acid handle is a common site for chemical elaboration. Standard esterification and amidation reactions can be employed to generate a library of derivatives. salinomycin.pl However, specific examples and reaction conditions for the semi-synthesis of this compound analogues are not described in the reviewed literature.
Evaluation of Biological Activities of Semi-Synthetic and Synthetic Analogues
There is a lack of published data on the biological activities of semi-synthetic or synthetic analogues of this compound. While the parent compound, this compound, is known to exhibit antimicrobial activity against several bacterial strains including Staphylococcus aureus, Micrococcus luteus, Bacillus anthracis, Bacillus subtilis, Corynebacterium bovis, and Mycobacterium smegmatis, the effects of chemical modifications on this activity profile have not been reported. researchgate.net
For context, studies on analogues of other polyether ionophores, such as salinomycin, have shown that modifications to the carboxylic acid group can lead to derivatives with potent anticancer activity. salinomycin.pl Similarly, structure-activity relationship studies on spicamycin, another class of antibiotic, revealed that modifying the fatty acid moieties could enhance antitumor activity. researchgate.net These examples suggest that creating derivatives of this compound could modulate its biological effects, but specific evaluations are not available.
Impact of Structural Diversification on Specific Biological Targets
The specific impact of structural diversification of this compound on its biological targets remains an uninvestigated area in the available literature. Inostamycin has been identified as an inhibitor of phosphatidylinositol turnover by targeting CDP-DG:inositol (B14025) transferase. researchgate.netcapes.gov.br It has also been shown to interact with phosphatidylethanolamine (B1630911) in plasma membranes, which may be related to its ability to inhibit P-glycoprotein. researchgate.net
However, how modifications to the this compound structure would affect these interactions is unknown. For other polyether ionophores, it is understood that their primary mechanism involves the transport of cations across biological membranes, thereby disrupting ion gradients. nih.govsalinomycin.pl Structural changes, particularly at the carboxylic acid group, can alter the mechanism of this ion transport, for instance, by switching from an electroneutral to an electrogenic process. salinomycin.pl This fundamental change in the mechanism of action would undoubtedly impact the compound's effect on various biological targets, but specific studies on this compound analogues are needed to elucidate these relationships.
Applications of Inostamycin B As a Chemical Biology Probe
Use in Elucidating Inositol (B14025) Phospholipid Signaling Pathways
Inostamycin (B1212817) B's parent compound, Inostamycin A, is a known inhibitor of phosphatidylinositol (PI) turnover. funakoshi.co.jp The inositol phospholipid signaling pathway is a crucial network that governs a vast array of cellular functions, from cell growth and differentiation to apoptosis. caymanchem.com This pathway involves the phosphorylation and dephosphorylation of phosphatidylinositol to generate various second messengers, such as inositol trisphosphate (IP₃) and diacylglycerol (DG). funakoshi.co.jp
While direct studies on Inostamycin B are limited, the well-documented effects of Inostamycin A provide a strong foundation for its utility as a probe in this context. Inostamycin A inhibits the enzyme CDP-diacylglycerol:inositol 3-phosphatidyltransferase, which is responsible for the synthesis of phosphatidylinositol. caymanchem.commedkoo.com This inhibition effectively blocks the PI cycle, leading to the depletion of key signaling molecules. funakoshi.co.jp
By using this compound, likely in a similar fashion to Inostamycin A, researchers can selectively perturb the inositol phospholipid signaling cascade. This allows for the detailed investigation of the downstream consequences of PI cycle inhibition. For instance, it can be used to study how the disruption of this pathway affects the activation of protein kinase C (PKC) and the release of intracellular calcium, both of which are critical events in cellular signaling. funakoshi.co.jp The ability to precisely inhibit a key enzyme in this pathway makes this compound a powerful tool for mapping the intricate connections within the inositol phospholipid signaling network.
Table 1: Research Findings on Inostamycin's Role in Inositol Phospholipid Signaling
| Finding | Cell Line | Effect of Inostamycin | Reference |
|---|---|---|---|
| Inhibition of CDP-DG:inositol transferase activity | A431 cell membrane | IC₅₀ of approximately 0.02 µg/ml | funakoshi.co.jp |
Application in Studies of Multidrug Resistance Mechanisms
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. mdpi.com One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. nih.gov
Inostamycin has been shown to be an effective inhibitor of P-glycoprotein function. nih.gov Studies have demonstrated that inostamycin can reverse multidrug resistance in cancer cell lines. salinomycin.pl For example, in multidrug-resistant KB-C4 cells, inostamycin treatment led to an increased accumulation of the chemotherapeutic drug vinblastine (B1199706). nih.gov This effect was found to be long-lasting, suggesting an irreversible inhibition of P-gp. nih.gov
The mechanism by which inostamycin inhibits P-gp appears to be unique. It has been shown to interact specifically with phosphatidylethanolamine (B1630911), a lipid component of the cell membrane. nih.gov This interaction is thought to be the basis for its irreversible binding to the plasma membrane and subsequent inhibition of P-gp. nih.gov This specific mode of action makes this compound a valuable probe for studying the structure and function of P-gp and for exploring the role of membrane lipids in multidrug resistance. By using this compound, researchers can investigate the specific lipid-protein interactions that modulate the activity of ABC transporters, providing insights that could lead to the development of new strategies to overcome MDR.
Table 2: Research Findings on Inostamycin's Role in Multidrug Resistance
| Finding | Cell Line | Effect of Inostamycin | Reference |
|---|---|---|---|
| Increased accumulation of [³H]vinblastine | KB-C4 cells | Effect lasted for as long as 48 hours after a 30-minute preincubation | nih.gov |
| Irreversible binding to plasma membranes | KB cells | Binding did not directly correlate with P-glycoprotein amount | nih.gov |
| Specific interaction with phosphatidylethanolamine | Purified lipids | Demonstrated a specific interaction | nih.gov |
Utility in Investigating Cell Cycle and Apoptosis Regulation
The cell cycle and apoptosis (programmed cell death) are tightly regulated processes that are often dysregulated in cancer. Chemical probes that can modulate these processes are invaluable for understanding their underlying mechanisms. Inostamycin has demonstrated significant effects on both cell cycle progression and the induction of apoptosis. nih.gov
Treatment of cancer cells with inostamycin has been shown to cause cell cycle arrest at the G1 phase. nih.gov This arrest is associated with a decrease in the expression of key cell cycle regulators, such as cyclin D1, and an increase in the expression of cyclin-dependent kinase (CDK) inhibitors like p21WAF1 and p27KIP1. nih.gov This makes this compound a useful tool for studying the G1/S checkpoint and the signaling pathways that control entry into the DNA synthesis phase of the cell cycle.
At higher concentrations, inostamycin induces apoptosis in various cancer cell lines. medkoo.comnih.gov This apoptotic induction is characterized by morphological changes and DNA fragmentation. nih.gov Interestingly, inostamycin-induced apoptosis appears to be independent of p53, Bcl-2, and Bax expression, but is dependent on the activation of caspase-3-like proteases. nih.gov This specific mode of action allows researchers to use this compound to dissect the caspase-3-mediated apoptotic pathway without the confounding influence of the p53 and Bcl-2 family proteins. Furthermore, inostamycin has been found to enhance TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5) on the cell surface. researchgate.netspandidos-publications.com This sensitizing effect makes it a valuable probe for investigating the mechanisms of TRAIL resistance in cancer cells.
Table 3: Research Findings on Inostamycin's Role in Cell Cycle and Apoptosis
| Finding | Cell Line | Effect of Inostamycin | Reference |
|---|---|---|---|
| Cell cycle arrest at G1 phase | Ms-1 cells | Caused accumulation of cells in G1 | nih.gov |
| Decreased cyclin D1 expression | Ms-1 cells | Observed with inostamycin treatment | nih.gov |
| Increased p21WAF1 and p27KIP1 expression | Ms-1 cells | Observed with inostamycin treatment | nih.gov |
| Induction of morphological apoptosis and DNA fragmentation | Ms-1 cells | Occurred at higher concentrations | nih.gov |
| Caspase-3-like protease involvement in apoptosis | Ms-1 cells | Apoptosis suppressed by a caspase-3 inhibitor | nih.gov |
| Enhanced TRAIL-induced apoptosis | HCT116 cells | Synergistically induced apoptosis with TRAIL | researchgate.net |
Development as a Tool for Target Identification and Validation
Identifying the molecular targets of bioactive small molecules is a critical step in understanding their mechanism of action and for developing them as therapeutic agents or research tools. niph.go.jpbiognosys.com Chemical probes play a crucial role in this process, often through techniques like affinity chromatography. niph.go.jp
While direct target identification studies using this compound as a probe are not extensively documented, its well-defined biological activities suggest its potential in this area. The development of biotinylated or otherwise tagged versions of this compound would enable its use in pull-down assays to identify its binding partners within the cell. niph.go.jp Given its known effects, potential targets for this compound include enzymes in the inositol phospholipid pathway, components of the P-glycoprotein complex, and proteins involved in cell cycle and apoptosis regulation.
Furthermore, computational approaches, such as in silico screening, can be combined with experimental validation to predict and confirm the targets of small molecules like this compound. niph.go.jp By comparing the cellular response to this compound with the effects of known drugs or genetic perturbations, researchers can generate hypotheses about its molecular targets. The validation of these targets is essential for confirming the on-target effects of the probe and for identifying any potential off-target activities. biognosys.com The development of this compound as a validated chemical probe would provide the research community with a powerful tool for exploring a range of biological questions.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| Inostamycin A |
| This compound |
| Inositol Trisphosphate (IP₃) |
| Diacylglycerol (DG) |
| Phosphatidylinositol |
| CDP-diacylglycerol |
| Vinblastine |
| Colchicine (B1669291) |
| Phosphatidylethanolamine |
| Cyclin D1 |
| p21WAF1 |
| p27KIP1 |
| p53 |
| Bcl-2 |
| Bax |
| TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) |
| Death Receptor 5 (DR5) |
Future Research Directions and Unexplored Avenues for Inostamycin B
Elucidation of Additional Molecular Targets and Off-Targets
While Inostamycin (B1212817) B is known to inhibit phosphatidylinositol (PI) synthesis by targeting cytidine (B196190) 5'-diphosphate 1,2-diacyl-sn-glycerol:inositol (B14025) transferase, its full spectrum of molecular interactions is likely more complex. nih.govsalinomycin.plnih.gov Future investigations should aim to identify additional direct and indirect molecular targets. This could involve affinity-based proteomics, chemical proteomics, and computational modeling to predict and validate novel binding partners.
Identifying off-targets is equally crucial for understanding the compound's complete pharmacological profile and potential side effects. A comprehensive analysis of its interactions with various cellular components will provide a more holistic view of its mechanism of action and guide the design of more selective and potent derivatives.
Known Molecular Interactions of Inostamycin B
| Target/Pathway | Effect | Associated Cellular Outcome |
|---|---|---|
| CDP-DG:inositol transferase | Inhibition | Inhibition of phosphatidylinositol synthesis nih.govsalinomycin.plnih.gov |
| P-glycoprotein (P-gp) | Irreversible inhibition | Overcoming multidrug resistance salinomycin.pl |
| Cyclin D1 | Decrease | G1 phase cell cycle arrest nih.govsalinomycin.pl |
| Phosphorylated RB protein | Decrease | G1 phase cell cycle arrest nih.gov |
| p21 and p27 | Increase | G1 phase cell cycle arrest salinomycin.pl |
| Caspase-3 | Activation | Apoptosis salinomycin.pl |
| Matrix Metalloproteinase-2 (MMP-2) | Reduced production | Suppression of invasion and motility nih.govsalinomycin.pl |
| Matrix Metalloproteinase-9 (MMP-9) | Reduced production | Suppression of invasion and motility nih.govsalinomycin.pl |
| VEGF-stimulated pathways | Abrogation | Inhibition of endothelial cell growth and migration nih.govsalinomycin.pl |
| Extracellular signal-regulated kinase (ERK) | Targeting | Inhibition of endothelial cell growth nih.govsalinomycin.pl |
Deeper Understanding of Intracellular Fate and Distribution in Model Systems
The journey of this compound within a cell, from membrane traversal to its ultimate subcellular localization, is a critical area for future research. As a lipophilic polyether ionophore, it readily penetrates biological membranes. nih.govsalinomycin.pl However, the precise mechanisms governing its uptake, distribution among organelles, and eventual metabolism or efflux are not fully understood.
Advanced imaging techniques, such as fluorescence microscopy with tagged this compound analogs and subcellular fractionation coupled with mass spectrometry, can provide invaluable insights. Understanding its intracellular trafficking will be key to deciphering how it reaches its targets and exerts its biological effects. For instance, its ability to disrupt intracellular ion balance is a key aspect of its function. salinomycin.pl A detailed understanding of its localization within specific organelles, such as lysosomes, could reveal further mechanisms of action, including the potential for lysosomal sequestration, a known mechanism of chemoresistance. mdpi.com
Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics) to Map Cellular Responses
To capture the full impact of this compound on cellular physiology, a systems-level approach is necessary. Multi-omics strategies, integrating genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive map of the cellular perturbations induced by the compound. nih.govthermofisher.combdbiosciences.com
By analyzing changes in gene expression, protein abundance, and metabolite levels in response to this compound treatment, researchers can identify key signaling pathways and metabolic networks that are affected. nih.gov For example, proteomic analysis of cells treated with a related polyether, nanchangmycin (B609417), revealed alterations in proteins associated with calcium signaling. acs.org Similar studies with this compound could uncover novel pathways it modulates. This holistic approach will not only deepen our understanding of its mechanism of action but may also reveal biomarkers for predicting cellular sensitivity to the compound.
Exploration of Synergistic Biological Effects with Other Probes
The potential of this compound to enhance the efficacy of other therapeutic agents is a promising area of investigation. salinomycin.pl Studies have already demonstrated its ability to act as a chemosensitizer. For instance, it has been shown to enhance the apoptotic effects of Paclitaxel (B517696) in the Ms-1 cell line. salinomycin.pl Furthermore, this compound has been found to work synergistically with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) to induce apoptosis in HCT116 colon cancer cells by upregulating the death receptor DR5 on the cell surface. researchgate.netspandidos-publications.com
Future research should systematically explore synergistic combinations with a broader range of anticancer drugs and other bioactive molecules. High-throughput screening of combination therapies could identify novel, potent therapeutic strategies. It is noteworthy that this compound did not enhance the cytotoxicity of other antitumor compounds like Adriamycin, Camptothecin, cisplatin, Etoposide, Methotrexate, and Vinblastine (B1199706) in the Ms-1 cell line, suggesting a degree of specificity in its synergistic interactions. salinomycin.pl
Reported Synergistic Combinations with this compound
| Combination Agent | Cell Line | Observed Effect |
|---|---|---|
| Paclitaxel | Ms-1 | Enhanced apoptosis salinomycin.pl |
Development of Advanced Delivery Systems for In Vitro and Ex Vivo Studies
The lipophilic nature of this compound presents challenges for its delivery in aqueous biological systems. salinomycin.pl To improve its solubility, stability, and target-site accumulation, the development of advanced delivery systems is essential. Formulations such as liposomes, nanoparticles, and polymer conjugates could enhance its bioavailability and reduce potential off-target effects. salinomycin.pl
These delivery systems can be tailored for specific applications in in vitro and ex vivo models, allowing for more controlled and targeted administration. For example, long-circulating liposomes have been successfully used to deliver the related ionophore Monensin, overcoming drug resistance in breast cancer cells. salinomycin.pl Similar strategies could be applied to this compound to enhance its therapeutic potential.
Investigation of Broader Biological Activities Beyond Current Scope
While much of the research on this compound has focused on its anticancer properties, its fundamental nature as a polyether ionophore suggests a wider range of biological activities. nih.govacs.org Polyether ionophores are known to possess antibacterial, antifungal, antiparasitic, and antiviral properties. nih.govcore.ac.ukresearchgate.net
Systematic screening of this compound against a diverse panel of pathogens, including drug-resistant strains, could uncover new therapeutic applications in infectious diseases. Its ability to disrupt ion gradients, a fundamental process in most living cells, makes it a candidate for investigation in various disease models where ion homeostasis is dysregulated. nih.gov Furthermore, its impact on cellular processes like reactive oxygen species (ROS) production warrants further exploration in contexts beyond cancer. aacrjournals.orgfrontiersin.org
Inspiration for Novel Synthetic Methodologies in Complex Natural Product Chemistry
The complex and stereochemically rich structure of this compound presents a significant challenge for synthetic chemists. doi.org The pursuit of its total synthesis can drive the development of new and innovative synthetic methodologies. doi.orgacs.orgresearchgate.net
Strategies for the stereocontrolled construction of its polycyclic ether core and the installation of its numerous chiral centers can contribute valuable tools to the field of natural product synthesis. frontiersin.orgnih.gov Furthermore, the development of a flexible synthetic route would enable the creation of a library of this compound analogs. These analogs could be used to probe structure-activity relationships, leading to the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
